molecular formula C18H21NO6 B14134209 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene CAS No. 482288-62-0

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene

Cat. No.: B14134209
CAS No.: 482288-62-0
M. Wt: 347.4 g/mol
InChI Key: DTJVOPNJZUCBBC-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene: is an organic compound with the molecular formula C18H21NO6 and a molecular weight of 347.36 g/mol . This compound is characterized by the presence of multiple methoxy groups and a nitrophenyl ethyl substituent on the benzene ring, making it a complex aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and enzyme activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene is unique due to the presence of both methoxy and nitrophenyl ethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

482288-62-0

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene

InChI

InChI=1S/C18H21NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h7-11H,5-6H2,1-4H3

InChI Key

DTJVOPNJZUCBBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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